formimidic acid benzyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
formimidic acid benzyl ester can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with hydroxylamine under acidic conditions to form O-benzylhydroxylamine, which is then methylated using methyl iodide to yield benzyloxymethanimine. Another method involves the direct reaction of benzyl chloride with N-methylhydroxylamine in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of benzyloxymethanimine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
formimidic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oximes or nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
formimidic acid benzyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyloxymethanimine involves its interaction with specific molecular targets. For instance, it can act as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions. This involves the formation of a reactive intermediate that facilitates the transfer of the amine group to the substrate . The pathways involved in these reactions are typically catalyzed by transition metals such as palladium or copper .
Comparison with Similar Compounds
Similar Compounds
O-benzylhydroxylamine: Similar structure but lacks the methyl group.
N-methylhydroxylamine: Similar structure but lacks the benzyloxy group.
Benzylamine: Contains a benzyl group attached to an amine but lacks the hydroxylamine moiety
Uniqueness
formimidic acid benzyl ester is unique due to the presence of both benzyloxy and methyl groups, which confer distinct reactivity and properties. This makes it a versatile intermediate in organic synthesis and a valuable reagent in various chemical reactions .
Properties
IUPAC Name |
benzyl methanimidate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-7-10-6-8-4-2-1-3-5-8/h1-5,7,9H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXCWYMBQYTWIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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